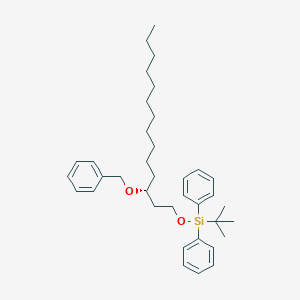
(R)-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-((3-(benciloxi)tetradecil)oxi)(terc-butil)difenilsilano es un compuesto orgánico con la fórmula molecular C37H54O2Si. Este compuesto se caracteriza por su estructura compleja, que incluye un grupo benciloxi, una cadena tetradecilo y una parte terc-butil difenilsilano. Se utiliza en diversas aplicaciones químicas e industriales debido a sus propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-((3-(benciloxi)tetradecil)oxi)(terc-butil)difenilsilano normalmente implica varios pasos. Un método común incluye los siguientes pasos:
Formación del grupo benciloxi: Este paso implica la reacción del alcohol bencílico con un haluro adecuado para formar el grupo benciloxi.
Adición de la cadena tetradecilo: La cadena tetradecilo se introduce mediante una reacción con un agente alquilante adecuado.
Formación de la parte terc-butil difenilsilano: Este paso implica la reacción del cloruro de terc-butilo con difenilsilano en presencia de un catalizador.
Métodos de Producción Industrial
En entornos industriales, la producción de (R)-((3-(benciloxi)tetradecil)oxi)(terc-butil)difenilsilano normalmente se lleva a cabo en grandes reactores bajo condiciones controladas. El proceso implica el uso de reactivos y catalizadores de alta pureza para garantizar el rendimiento y la pureza deseados del producto. Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se optimizan para maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-((3-(benciloxi)tetradecil)oxi)(terc-butil)difenilsilano experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican el uso de haluros y catalizadores para facilitar la reacción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
(R)-((3-(benciloxi)tetradecil)oxi)(terc-butil)difenilsilano tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en estudios bioquímicos para investigar sus interacciones con moléculas biológicas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como agente de administración de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (R)-((3-(benciloxi)tetradecil)oxi)(terc-butil)difenilsilano implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a ciertas proteínas o enzimas, alterando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
Terc-butil 4-(fenilamino)piperidina-1-carboxilato: Este compuesto se utiliza como intermedio en la síntesis de diversos productos farmacéuticos.
N-Fenetil-4-piperidinona: Otro compuesto utilizado en la síntesis de productos farmacéuticos, particularmente en la producción de análogos del fentanilo.
Singularidad
(R)-((3-(benciloxi)tetradecil)oxi)(terc-butil)difenilsilano es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C37H54O2Si |
|---|---|
Peso molecular |
558.9 g/mol |
Nombre IUPAC |
tert-butyl-diphenyl-[(3R)-3-phenylmethoxytetradecoxy]silane |
InChI |
InChI=1S/C37H54O2Si/c1-5-6-7-8-9-10-11-12-18-25-34(38-32-33-23-16-13-17-24-33)30-31-39-40(37(2,3)4,35-26-19-14-20-27-35)36-28-21-15-22-29-36/h13-17,19-24,26-29,34H,5-12,18,25,30-32H2,1-4H3/t34-/m1/s1 |
Clave InChI |
YWOULCWXKGXKMH-UUWRZZSWSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
SMILES canónico |
CCCCCCCCCCCC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



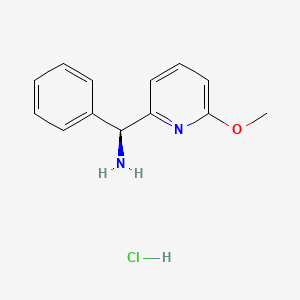

![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
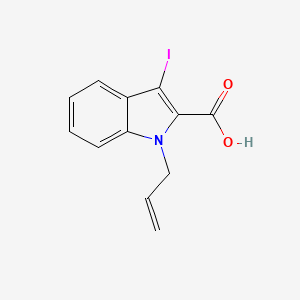
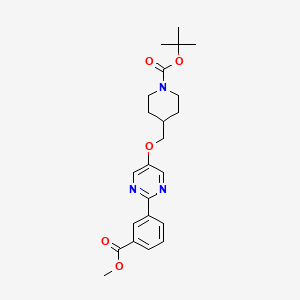
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
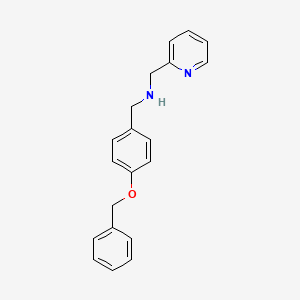
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)
